molecular formula C18H13Cl2N3 B2935014 6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine CAS No. 865658-58-8

6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

Cat. No.: B2935014
CAS No.: 865658-58-8
M. Wt: 342.22
InChI Key: SQMXGNUOHXNMKE-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . This compound features a quinazoline core fused with a benzene ring and substituted with a 3,4-dichlorophenyl group, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dichloroaniline with anthranilic acid derivatives under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3,4-dichlorophenyl group contributes to its potency and effectiveness in various applications .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3/c19-15-6-5-10(8-16(15)20)14-7-11-9-22-18(21)23-17(11)13-4-2-1-3-12(13)14/h1-6,8-9,14H,7H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMXGNUOHXNMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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